Naproxen glucuronide

stereoselectivity metabolite stability acyl migration

Naproxen glucuronide, formally (S)-Naproxen Acyl-β-D-glucuronide (CAS 41945-43-1), is the primary acyl glucuronide metabolite of the non-steroidal anti-inflammatory drug (NSAID) naproxen. Formed via Phase II glucuronidation, primarily by the UGT2B7 enzyme, it is the dominant circulating and excreted form of the drug in humans, accounting for over 50% of an administered dose.

Molecular Formula C20H22O9
Molecular Weight 406.4 g/mol
CAS No. 41945-43-1
Cat. No. B020704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaproxen glucuronide
CAS41945-43-1
Synonyms1-[(αS)-6-Methoxy-α-methyl-2-naphthaleneacetate] β-D-Glucopyranuronic Acid;  (S)-Naproxen Glucuronide;  Naproxen Glucuronide; 
Molecular FormulaC20H22O9
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14-,15-,16+,17-,20-/m0/s1
InChIKeyXRHIELLXTVJOKM-ODXKUVGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naproxen Glucuronide (CAS 41945-43-1): Understanding a Critical Phase II Metabolite


Naproxen glucuronide, formally (S)-Naproxen Acyl-β-D-glucuronide (CAS 41945-43-1), is the primary acyl glucuronide metabolite of the non-steroidal anti-inflammatory drug (NSAID) naproxen. Formed via Phase II glucuronidation, primarily by the UGT2B7 enzyme, it is the dominant circulating and excreted form of the drug in humans, accounting for over 50% of an administered dose [1]. As a beta-1-O-acyl glucuronide, it is a reactive electrophilic species known to undergo pH-dependent acyl migration and hydrolysis, leading to the formation of multiple positional isomers and the potential for covalent protein adduct formation, which is a central focus in studies of metabolite-mediated drug toxicity [2].

Certified (S)-enantiomer for accurate bioanalytical quantification
Analytical standard grade for LC-MS/MS and HPLC-UV method validation
Defined reactivity profile supports protein adduct and toxicity studies

The Critical Need for Certified Naproxen Glucuronide (CAS 41945-43-1) Reference Standards


For analytical, pharmacokinetic, and toxicological studies, generic substitution with alternative compounds is invalid due to the unique and complex behavior of naproxen glucuronide. Unlike stable, non-reactive metabolites, this compound exists in a dynamic, pH-dependent equilibrium with several isomeric forms (e.g., 2-O-, 3-O-, and 4-O-acyl isomers) that have distinct chemical stabilities and protein-binding propensities [1]. Furthermore, the stereochemistry is critical; the (S)-enantiomer (CAS 41945-43-1) exhibits different degradation kinetics and in vivo stability compared to its (R)-counterpart [2]. Using a non-certified, impure, or incorrect isomer could lead to inaccurate quantification, misinterpretation of stability data, and flawed conclusions in toxicity assessments.

Non-certified material may contain isomer mixtures that compromise quantification accuracy
(R)-enantiomer exhibits different degradation kinetics, limiting direct substitution for (S)-form studies
Impure positional isomers may alter stability data and protein-binding assessments

Quantitative Differentiation: Comparative Data for Naproxen Glucuronide (CAS 41945-43-1)


Enhanced Chemical Stability Over the (R)-Enantiomer in Physiological Conditions

The (S)-naproxen glucuronide (target compound) demonstrates significantly greater stability in vitro compared to its (R)-enantiomer. In phosphate buffer at pH 7.4 and 37 °C, both diastereomers degrade primarily via acyl migration, but the (R)-enantiomer is more labile. This is supported by in vivo data showing faster hydrolysis of the (R)-glucuronide in rats [1].

Enantiomer Stability Comparison
Head-to-head
(S)-enantiomer half-life 1.77 h vs (R) 0.996 h; (R) hydrolyzed faster in vivo
Supports enantiomer-specific method development and sample stability assessment
In vitro phosphate buffer, pH 7.4, 37 °C; rat PK model
stereoselectivity metabolite stability acyl migration in vitro

Defined and Lower Reactivity Compared to Coenzyme A Thioester Metabolite

Naproxen glucuronide (Nap-GlcU) exhibits significantly lower reactivity toward biological nucleophiles compared to the alternative metabolite naproxen coenzyme A thioester (Nap-CoA). This differential reactivity is crucial for interpreting the relative contribution of these pathways to drug-protein adduct formation [1].

Reactivity vs. CoA Thioester
Head-to-head
Nap-CoA ~100-fold higher glutathione conjugate formation than Nap-glucuronide
Provides reactivity context for acyl glucuronide adduct formation studies
In vitro nucleophile incubation data
reactivity electrophile protein adducts toxicity

Significantly Reduced hCES1 Enzyme Inhibition Compared to Diclofenac Glucuronide

In a comparative study of several acyl glucuronides, (S)-naproxen glucuronide was found to be a weak inhibitor of human carboxylesterase 1 (hCES1) compared to other drug glucuronides, such as that of diclofenac. This suggests a lower potential for clinically relevant drug-drug interactions mediated by this enzyme [1].

hCES1 Inhibition Comparison
Cross-study comparable
Ki 707 µM vs diclofenac glucuronide 4.32 µM (~164-fold weaker)
Supports differentiation of DDI potential among NSAID metabolites
Recombinant hCES1 assay context
drug-drug interaction DDI carboxylesterase hCES1

Positional Isomer-Specific Stability: β-1-O-Acyl vs. 2-O-Acyl Glucuronide

The parent β-1-O-acyl glucuronide (target compound) has distinct degradation kinetics compared to its primary migration product, the 2-O-acyl isomer. In the presence of human serum albumin (HSA), the β-1-O-isomer is significantly less stable, which dictates its initial reactivity with proteins [1].

Isomer-Specific Degradation
Head-to-head
β-1-O-acyl kd 2.08 h⁻¹ vs 2-O-acyl 0.51 h⁻¹ (~4-fold less stable)
Supports isomer-specific quantitation in biological matrices
HSA solution (30 mg/mL), pH 7.4, 37 °C
isomerization regioselectivity protein binding acyl migration

Availability as a Regulatory-Compliant, High-Purity Analytical Standard

Unlike many research-grade chemicals, naproxen glucuronide is available as a fully characterized analytical standard with a defined purity (≥95.0% by HPLC) and documentation compliant with regulatory guidelines. This level of characterization is essential for use in formal drug applications [1].

Certified Analytical Standard
Specification review
Purity ≥95.0% (HPLC), analytical standard documentation available
Enables regulatory method validation and ANDA/QC applications
Vendor specification
reference standard AND method validation regulatory compliance

Critical Applications for Naproxen Glucuronide (CAS 41945-43-1)


Regulatory Bioanalytical Method Validation and ANDA Filing

Its availability as a certified analytical standard (≥95.0% HPLC purity) with comprehensive characterization data makes Naproxen Glucuronide (CAS 41945-43-1) the definitive reference material for developing and validating robust LC-MS/MS or HPLC-UV methods. This is critical for quantifying the primary metabolite in bioequivalence studies required for Abbreviated New Drug Applications (ANDAs) and ensuring compliance with regulatory guidelines [1].

Mechanistic Studies of Drug-Induced Toxicity and Protein Adduct Formation

Given its well-characterized reactivity and degradation kinetics, (S)-Naproxen Glucuronide is essential for investigating the mechanisms of acyl glucuronide-mediated toxicity. Its defined, lower reactivity compared to CoA thioesters [2] and its isomer-specific degradation rates in the presence of proteins like HSA [3] allow for precise in vitro modeling of protein adduct formation and the evaluation of potential toxicological risk.

Pharmacokinetic and Drug-Drug Interaction (DDI) Assessment

The compound's specific inhibitory profile against hCES1 (Ki = 707 µM) provides a quantitative benchmark for assessing its potential to cause drug-drug interactions [4]. This data enables researchers to differentiate its DDI risk from other, more potent inhibitors like diclofenac glucuronide, guiding the design of clinical interaction studies and informing the safety profile of naproxen.

Quality Control and Forced Degradation Studies for Naproxen Drug Product

Due to its inherent instability and tendency to form multiple isomeric products, Naproxen Glucuronide serves as a critical marker for forced degradation studies. Monitoring its formation and subsequent acyl migration products helps establish drug product stability and identify potential degradation pathways, a key component of pharmaceutical development and quality control [1].

Application
Selection Property
Validation Focus
Bioanalytical method validation
Certified (S)-enantiomer purity
Method reproducibility and ANDA compliance review
Toxicity mechanism studies
Defined reactivity profile
Protein adduct formation model context
DDI assessment
hCES1 inhibition benchmark
Differentiating DDI risk among NSAID metabolites
Forced degradation & QC
Isomer-specific degradation marker
Drug product stability monitoring

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